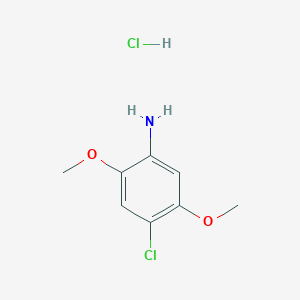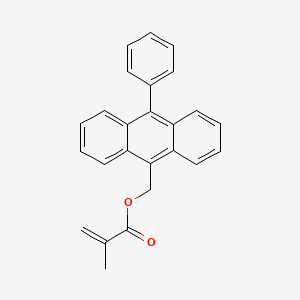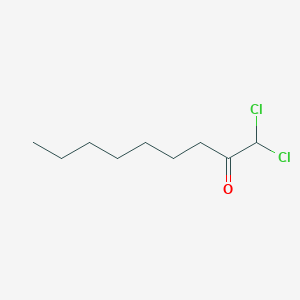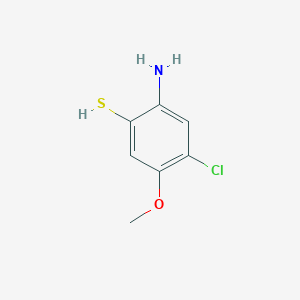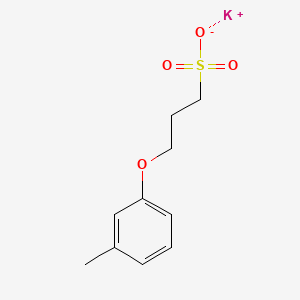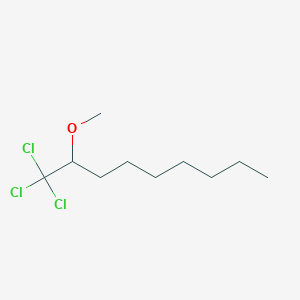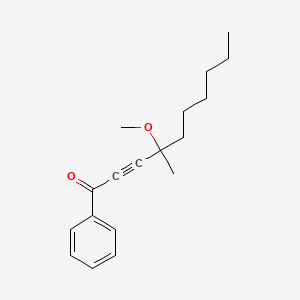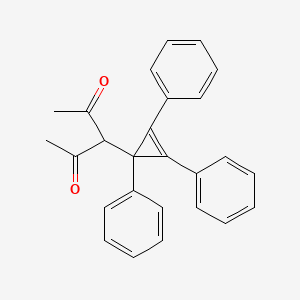
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione is a complex organic compound characterized by its unique cyclopropene ring structure substituted with three phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 1,2,3-triphenylcyclopropene with a diketone under specific conditions to yield the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione involves its interaction with specific molecular targets. The cyclopropene ring and phenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triphenylcycloprop-2-en-1-ylium bromide: A related compound with a similar cyclopropene structure.
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile: Another similar compound with a nitrile group.
Uniqueness
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione is unique due to its combination of a cyclopropene ring with a diketone moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
85572-27-6 |
|---|---|
Formule moléculaire |
C26H22O2 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
3-(1,2,3-triphenylcycloprop-2-en-1-yl)pentane-2,4-dione |
InChI |
InChI=1S/C26H22O2/c1-18(27)23(19(2)28)26(22-16-10-5-11-17-22)24(20-12-6-3-7-13-20)25(26)21-14-8-4-9-15-21/h3-17,23H,1-2H3 |
Clé InChI |
VLAWKEFVLIAMRW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)C)C1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)
